molecular formula C6H5N5O2 B14478175 4-Azido-2-nitroaniline CAS No. 66066-79-3

4-Azido-2-nitroaniline

Cat. No.: B14478175
CAS No.: 66066-79-3
M. Wt: 179.14 g/mol
InChI Key: PWJBLRAJKVZZKN-UHFFFAOYSA-N
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Description

4-Azido-2-nitroaniline is an organic compound that belongs to the class of aromatic nitro compounds It is characterized by the presence of an azido group (-N₃) and a nitro group (-NO₂) attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-2-nitroaniline typically involves a multi-step process One common method starts with the nitration of aniline to form 2-nitroanilineThe reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Azido-2-nitroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Scientific Research Applications

4-Azido-2-nitroaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Azido-2-nitroaniline involves its interaction with various molecular targets. The azido group can undergo cycloaddition reactions, forming reactive intermediates that can interact with proteins and nucleic acids. The nitro group can be reduced to form reactive nitrogen species, which can further interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for a broader range of chemical reactions and interactions compared to its similar compounds .

Properties

IUPAC Name

4-azido-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O2/c7-5-2-1-4(9-10-8)3-6(5)11(12)13/h1-3H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJBLRAJKVZZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10604154
Record name 4-Azido-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66066-79-3
Record name 4-Azido-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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